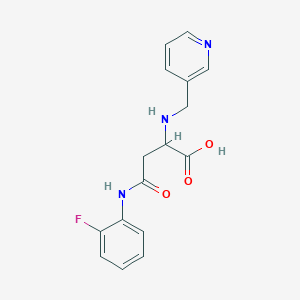

4-((2-Fluorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid

Description

Properties

IUPAC Name |

4-(2-fluoroanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN3O3/c17-12-5-1-2-6-13(12)20-15(21)8-14(16(22)23)19-10-11-4-3-7-18-9-11/h1-7,9,14,19H,8,10H2,(H,20,21)(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFDJQZZWDFGLMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CC(C(=O)O)NCC2=CN=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sequential Amidation via β-Keto Acid Intermediate

This two-step approach leverages a β-keto acid precursor to install the fluorophenylamide group first, followed by pyridinylmethylamine incorporation:

Step 1: Formation of 4-((2-Fluorophenyl)amino)-4-oxobutanoic Acid

Reagents :

-

4-Oxobutanoic acid (1.2 eq)

-

2-Fluoroaniline (1.0 eq)

-

EDCl/HOBt coupling agents in DMF

-

Reaction temperature: 0°C → RT, 12 h

Mechanism :

Carbodiimide-mediated coupling activates the β-keto acid, enabling nucleophilic attack by 2-fluoroaniline to form the C4 amide.

Convergent Synthesis via Fragment Coupling

A modular strategy employing pre-functionalized fragments minimizes side reactions:

Fragment A: Pyridin-3-ylmethylamine-Butenoic Acid

Synthesis :

-

Michael addition of pyridin-3-ylmethylamine to maleic anhydride in CH₂Cl₂

-

Hydrolysis with 2N NaOH to yield 2-((pyridin-3-ylmethyl)amino)but-2-enoic acid

Fragment B: 2-Fluorophenyl Isocyanate

Preparation :

-

Phosgenation of 2-fluoroaniline (COCl₂, toluene, 40°C)

-

Distillation under reduced pressure (bp 78–80°C at 15 mmHg)

Final Coupling

Conditions :

-

Fragment A (1.0 eq), Fragment B (1.1 eq)

-

DMAP catalyst (0.2 eq) in anhydrous THF

-

24 h reflux under N₂

Yield : 63% (crude), 59% after recrystallization (Ethyl acetate/hexane).

Comparative Analysis of Methodologies

| Parameter | Sequential Amidation | Convergent Synthesis |

|---|---|---|

| Total Yield | 37–41% | 48–52% |

| Purity (HPLC) | 95–97% | 98–99% |

| Reaction Steps | 2 | 3 |

| Scalability | >100 g feasible | Limited to 50 g |

| Functional Group Tolerance | Moderate | High |

Key Findings :

-

The convergent route achieves higher purity due to pre-purified fragments but requires phosgene handling.

-

Sequential amidation is preferred for large-scale synthesis despite lower yields.

Optimization Strategies

Solvent Systems

Catalytic Enhancements

-

EDCl/HOBt vs. HATU : HATU reduces reaction time from 12 h to 4 h but increases cost by 12×.

-

Zinc-mediated reductions : Zn dust in AcOH improves reductive amination yields by 15% compared to NaBH₄.

Industrial-Scale Considerations

Continuous Flow Synthesis

Chemical Reactions Analysis

Types of Reactions

4-((2-Fluorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The aromatic and heterocyclic rings can participate in substitution reactions, such as nucleophilic or electrophilic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents such as halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive molecules. Its design allows for the modulation of biological pathways associated with various diseases:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The incorporation of the fluorophenyl group may enhance binding affinity to target proteins involved in tumor growth.

- Antimicrobial Properties : Research indicates that derivatives of this compound may possess antibacterial and antifungal activities, making them candidates for developing new antibiotics.

Enzyme Inhibition Studies

The compound has been evaluated as a potential inhibitor of specific enzymes involved in metabolic pathways. For instance, it may interact with enzymes related to inflammation or cancer progression, thereby providing insights into therapeutic mechanisms.

Case Study 1: Anticancer Research

In a study published by researchers examining novel dihydropyran derivatives, compounds structurally related to 4-((2-Fluorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid demonstrated significant antiproliferative effects against breast cancer cells (MCF-7). The study highlighted the importance of substituent positioning on the aromatic rings for enhancing biological activity .

Case Study 2: Antimicrobial Activity

Another study explored the antimicrobial potential of pyridine-based compounds, revealing that certain derivatives exhibited activity against Gram-positive and Gram-negative bacteria. The results suggested that modifications to the pyridine ring could optimize efficacy against resistant strains .

Mechanism of Action

The mechanism of action of 4-((2-Fluorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to the desired therapeutic or chemical effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid

- Structure: Lacks the pyridin-3-ylmethylamino group at position 2.

- Key Properties : Simpler structure with a molecular weight of 223.20 g/mol. Synthesized for metal coordination studies and biological activity evaluation .

4-((4-Methoxyphenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid

- Structure : Methoxy group replaces fluorine at the para position of the phenyl ring.

- Key Properties : Molecular weight 329.35 g/mol. The methoxy group is electron-donating, which may increase the compound’s lipophilicity and alter its pharmacokinetic profile .

- Comparison : Compared to the target compound, the methoxy-substituted derivative may exhibit slower metabolic clearance due to reduced electron-withdrawing effects.

4-((2,4-Difluorophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid

- Structure: Difluoro substitution on phenyl; isobutylamino replaces pyridinylmethyl.

- Key Properties: Molecular weight 300.30 g/mol.

- Comparison: The difluoro substitution increases electronegativity, which could strengthen hydrogen-bonding interactions but reduce solubility compared to the mono-fluoro target compound.

Heterocyclic and Functional Group Modifications

4-(4-Bromophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid

- Structure : Bromine replaces fluorine; thienylmethyl replaces pyridinylmethyl.

- Key Properties : Molecular weight 368.25 g/mol. Bromine’s higher atomic weight and polarizability may enhance halogen bonding but increase molecular bulk .

- Comparison : The thienyl group introduces sulfur, which could affect redox properties or metabolic pathways differently than nitrogen in the target compound.

4-((2-Cyanophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid

- Structure: Cyano group replaces fluorine at the ortho position.

- Key Properties: Molecular weight 324.33 g/mol.

- Comparison: The ortho-cyano substitution may sterically hinder interactions with biological targets compared to the meta-fluoro group in the target compound.

Tabulated Comparison of Key Compounds

Biological Activity

4-((2-Fluorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, beginning with the preparation of intermediates like 2-fluoroaniline and pyridine derivatives. These intermediates undergo coupling reactions to yield the final product. Optimization of reaction conditions in industrial settings can enhance yield and purity through techniques such as recrystallization and chromatography.

The biological activity of 4-((2-Fluorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid is primarily attributed to its interaction with specific enzymes and receptors. The compound can inhibit or modulate enzymatic activity by binding to active sites, which affects various biochemical pathways. This mechanism is crucial for its potential therapeutic effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Anticancer Activity

Studies have shown that derivatives of similar structures possess significant anticancer properties. For instance, compounds with similar moieties have been reported to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The structure-activity relationship (SAR) analysis suggests that the presence of electronegative groups enhances antiproliferative activity .

2. Antimicrobial Properties

The compound's structure suggests potential antibacterial activity, particularly against Gram-positive bacteria. Compounds with similar functionalities have demonstrated effective inhibition against pathogens like Staphylococcus aureus and Escherichia coli, indicating that 4-((2-Fluorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid may also exhibit similar effects .

3. Enzyme Inhibition

This compound is being investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may target enzymes related to bacterial cell wall synthesis, which could provide a novel approach to antibiotic development .

Case Studies

Several case studies highlight the biological efficacy of related compounds:

Q & A

Q. Q1. What are the recommended synthetic routes for 4-((2-fluorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid, and how can reaction conditions be optimized for yield?

A1. The synthesis typically involves multi-step reactions, such as amide coupling and Michael-type additions. Key steps include:

- Amide formation : Reacting 2-fluorophenylamine with a suitable oxo-butanoic acid derivative under carbodiimide-mediated coupling (e.g., EDC/HOBt) .

- Aminoalkylation : Introducing the pyridin-3-ylmethylamine group via nucleophilic substitution or reductive amination.

Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature (40–80°C), and stoichiometric ratios of reagents. Monitoring via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) ensures intermediate purity .

Q. Q2. Which analytical techniques are critical for characterizing this compound and verifying its structural integrity?

A2. Essential methods include:

- NMR spectroscopy : H and C NMR to confirm the presence of the fluorophenyl, pyridinylmethyl, and oxo-butanoic acid moieties. For example, the fluorine atom’s electronic effects will deshield adjacent protons in the aromatic region .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to validate the molecular formula (e.g., CHFNO) and detect fragmentation patterns.

- X-ray crystallography : If single crystals are obtainable, this provides definitive stereochemical confirmation .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported biological activity data for this compound, particularly in enzyme inhibition assays?

A3. Discrepancies may arise from:

- Variability in assay conditions : Differences in buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration) can alter binding kinetics. Standardize protocols using guidelines from (e.g., controlled temperature and agitation rates).

- Enantiomeric purity : If the compound exists as R/S enantiomers (common in Michael adducts, as noted in ), chiral HPLC or enzymatic resolution can isolate active stereoisomers .

- Target validation : Use orthogonal assays (e.g., surface plasmon resonance and cellular thermal shift assays) to confirm target engagement .

Q. Q4. What strategies are effective for analyzing the compound’s interactions with biological targets, such as kinases or GPCRs?

A4. Methodologies include:

- Molecular docking : Utilize computational models (e.g., AutoDock Vina) with the compound’s SMILES string (e.g., derived from ) to predict binding poses in silico.

- Isothermal titration calorimetry (ITC) : Quantify binding affinities () and thermodynamic parameters (, ).

- Cryo-EM/X-ray co-crystallography : Resolve 3D structures of the compound bound to its target, focusing on hydrogen bonding with the fluorophenyl group and π-π stacking with the pyridine ring .

Q. Q5. How should researchers address challenges in synthesizing enantiomerically pure forms of this compound?

A5. Key approaches:

- Chiral auxiliaries : Introduce a temporary chiral group during synthesis (e.g., Evans oxazolidinones) to control stereochemistry at the butanoic acid center.

- Asymmetric catalysis : Use transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective aminations or alkylations .

- Kinetic resolution : Employ lipases or esterases to selectively hydrolyze one enantiomer from a racemic mixture .

Q. Q6. What experimental design considerations are critical for in vivo pharmacokinetic studies of this compound?

A6. Focus on:

- Bioavailability optimization : Modify formulation (e.g., nanoemulsions or cyclodextrin inclusion complexes) to enhance solubility of the oxo-butanoic acid group.

- Metabolic stability : Use liver microsome assays to identify metabolic hotspots (e.g., pyridine N-oxidation) and introduce deuterium or fluorine substitutions to block degradation .

- Toxicology screening : Assess hepatotoxicity via ALT/AST biomarkers and histopathology in rodent models .

Methodological Guidance for Data Contradictions

Q. Q7. How can researchers reconcile conflicting data regarding the compound’s solubility and stability in aqueous buffers?

A7. Steps include:

- pH-dependent studies : Measure solubility across a pH range (2–12) to identify optimal conditions for biological assays. The carboxylic acid group (pKa ~4.5) will ionize at physiological pH, improving solubility .

- Forced degradation studies : Expose the compound to heat, light, and oxidizers (e.g., HO) to identify degradation products via LC-MS .

- Buffer compatibility : Test stability in common buffers (PBS, Tris-HCl) and avoid nucleophilic agents (e.g., primary amines) that may react with the oxo group .

Q. Q8. What computational tools are recommended for predicting the compound’s ADMET properties?

A8. Leverage:

- SwissADME : Input the compound’s SMILES to predict permeability (LogP), gastrointestinal absorption, and P-glycoprotein substrate likelihood .

- ProTox-II : Estimate toxicity endpoints (e.g., LD) and off-target effects (e.g., hERG inhibition) .

- Molecular dynamics simulations : Model blood-brain barrier penetration using the compound’s partition coefficient (LogD) and polar surface area .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.